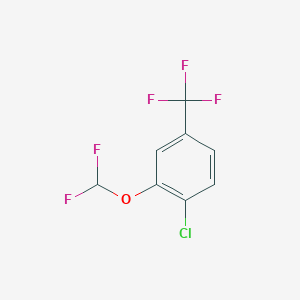
1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
概要
説明
1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF5O This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a trifluoromethyl group attached to a benzene ring
準備方法
The synthesis of 1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
化学反応の分析
1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Reagents and Conditions: Common reagents include halogenating agents, oxidizing agents, and reducing agents.
科学的研究の応用
1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms influences its reactivity and binding affinity to various substrates. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes .
類似化合物との比較
1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Shares similar functional groups but differs in the overall structure and properties.
1-Chloro-2-(difluoromethoxy)ethane: Another related compound with different applications and reactivity.
Isoflurane: A compound with similar functional groups used as an anesthetic .
生物活性
1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene, with the CAS number 1417566-58-5, is an aromatic compound characterized by the presence of multiple fluorinated groups. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and material sciences. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity studies, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C8H4ClF5O
- IUPAC Name : this compound
- Molecular Weight : 238.56 g/mol
The presence of trifluoromethyl and difluoromethoxy groups enhances the compound's lipophilicity and stability, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group can influence electronic properties, affecting binding affinity to proteins and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain kinases, which are crucial in various signaling pathways.
- Cell Proliferation Modulation : It has shown potential antiproliferative effects against specific cancer cell lines.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:
- HCT116 Cell Line : IC50 values suggest effective inhibition of cell growth.
- OVCAR-8 Cell Line : Similar trends in antiproliferative activity were observed.
The structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances biological potency.
Toxicity Studies
Toxicological assessments reveal important safety profiles:
- Acute Toxicity : In rodent models, acute exposure resulted in dose-dependent effects on liver and kidney functions.
- Chronic Exposure : Long-term studies indicated potential nephropathy at higher doses (≥50 mg/kg), with a NOAEL (No Observed Adverse Effect Level) established at 10 mg/kg based on liver and kidney effects .
Case Studies
- Study on Kinase Inhibition :
- Toxicological Evaluation :
Applications in Research and Industry
This compound is being explored for various applications:
- Pharmaceutical Development : Its properties make it a candidate for drug development targeting specific pathways in cancer therapy.
- Material Science : The compound's stability and chemical properties are advantageous in developing advanced materials.
特性
IUPAC Name |
1-chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSTYJUEOWHJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















